
1-(3-Nitrophenyl)cyclopentane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitrophenyl)cyclopentane-1-carbonitrile is an organic compound with the molecular formula C12H12N2O2 It is characterized by a cyclopentane ring substituted with a 3-nitrophenyl group and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)cyclopentane-1-carbonitrile can be synthesized through a multi-step process. One common method involves the nitration of cyclopentane-1-carbonitrile with nitric acid to introduce the nitro group at the 3-position of the phenyl ring. The reaction typically requires a solvent such as acetonitrile and is conducted under controlled temperature conditions to ensure the desired substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Nitrophenyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-(3-Aminophenyl)cyclopentane-1-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Applications De Recherche Scientifique
1-(3-Nitrophenyl)cyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(3-Nitrophenyl)cyclopentane-1-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(4-Nitrophenyl)cyclopentane-1-carbonitrile: Similar structure but with the nitro group at the 4-position.
1-(Cyanomethyl)cyclopentane-1-carbonitrile: Contains a cyanomethyl group instead of a nitrophenyl group.
Uniqueness: The 3-position nitro group allows for distinct substitution patterns and reactivity compared to other positional isomers .
Propriétés
Numéro CAS |
1067192-37-3 |
|---|---|
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
1-(3-nitrophenyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C12H12N2O2/c13-9-12(6-1-2-7-12)10-4-3-5-11(8-10)14(15)16/h3-5,8H,1-2,6-7H2 |
Clé InChI |
YPDYQSUHBBLWDN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C#N)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


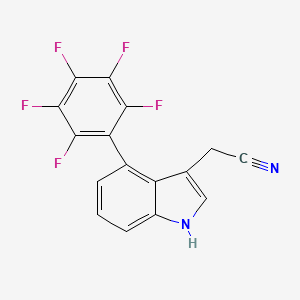
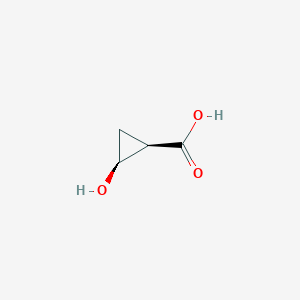
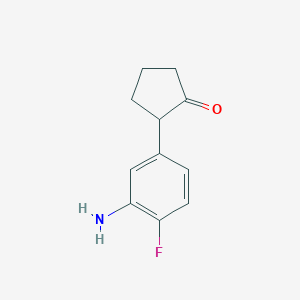
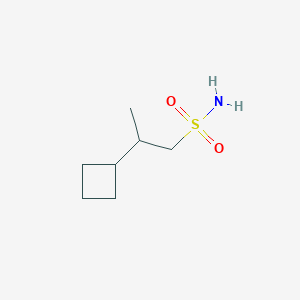
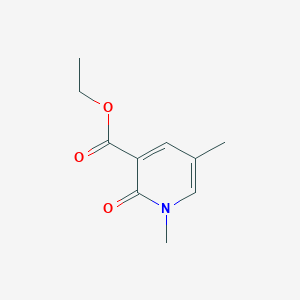
![3-Bromo-6-ethyl-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15241865.png)
![1-(Trifluoromethyl)-6-azaspiro[2.5]octane](/img/structure/B15241875.png)
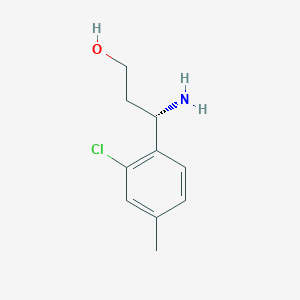
![2-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15241885.png)
![2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15241901.png)
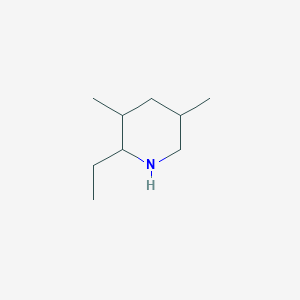
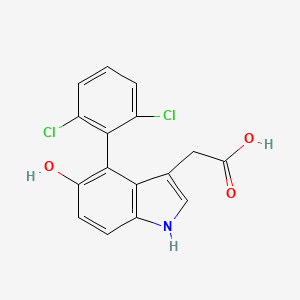

![N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15241921.png)
